molecular formula C5H11NO2 B1295545 3-(Dimethylamino)propanoic acid CAS No. 6300-04-5

3-(Dimethylamino)propanoic acid

Cat. No.: B1295545
CAS No.: 6300-04-5
M. Wt: 117.15 g/mol
InChI Key: JMOXSQYGVIXBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)propanoic acid is an organic compound with the molecular formula C5H11NO2. It is a derivative of propanoic acid where a dimethylamino group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Mode of Action

The specific mode of action of 3-(Dimethylamino)propanoic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)propanoic acid can be synthesized through the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct . The reaction conditions typically involve:

    Addition Reaction: Dimethylamine reacts with methyl acrylate in the presence of a suitable solvent.

    Hydrolysis: The resulting adduct is then hydrolyzed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Electrophiles such as alkyl halides can react with the dimethylamino group under suitable conditions.

Major Products:

    Oxidation Product: this compound oxide.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Dimethylamino)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(Dimethylamino)propanoic acid is unique due to its specific placement of the dimethylamino group on the third carbon atom, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

3-(dimethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOXSQYGVIXBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286407
Record name 3-(dimethylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-04-5
Record name 3-(Dimethylamino)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6300-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6300-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6300-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dimethylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylamino)propanoic acid
Reactant of Route 2
3-(Dimethylamino)propanoic acid
Reactant of Route 3
3-(Dimethylamino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Dimethylamino)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Dimethylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Dimethylamino)propanoic acid
Customer
Q & A

Q1: What makes 3-(Dimethylamino)propanoic acid water-soluble, and how does this impact its applications?

A1: this compound can be further modified to enhance its water solubility. One method involves oxidizing it with hydrogen peroxide to yield this compound oxide. [, ] This oxide, containing a tertiary amino oxide group, exhibits improved water solubility, making it suitable for applications like water-soluble resin synthesis. [, ] This water solubility is particularly valuable in developing environmentally friendly thermal imaging plates, as it reduces the reliance on harmful organic solvents during processing. []

Q2: How can this compound oxide be incorporated into phenolic resins, and what properties does it impart?

A2: this compound oxide can react with epoxy phenolic resins, leading to the formation of modified phenolic resins with enhanced water solubility. [] This modification is achieved through a reaction with epoxy groups present in the phenolic resin structure. The resulting water-soluble resin exhibits desirable properties like excellent film-forming ability and strong adhesion to substrates, making it suitable for applications such as coatings and potentially thermal imaging. []

Q3: How does heat affect the solubility of phenolic resins modified with this compound oxide?

A3: Phenolic resins modified with this compound oxide display interesting thermo-induced solubility changes. [] While they remain soluble in water even after heating at 120°C for 10 minutes, exposure to 140°C renders them completely insoluble. [] This suggests potential applications where controlled thermal treatment can switch the resin's solubility, enabling processes like the development of processless or chemistry-free CTP (computer-to-plate) plates. []

Q4: Can this compound be used to synthesize other important compounds?

A4: Yes, this compound serves as a valuable precursor for synthesizing enantiomerically pure amino acids. One notable example is its use in the synthesis of N2-Benzyloxycarbonyl-(S)-2-amino-3-(dimethylamino)propanoic Acid. [, ] This synthesis involves a multi-step process, highlighting the versatility of this compound as a building block for more complex molecules with potential biological activity.

Q5: Are there any established synthetic routes for producing enantiomerically pure this compound derivatives?

A5: Yes, researchers have developed efficient methods for synthesizing chiral Co(III) complexes with 2,3-diaminopropanoic acid (A2pr), a closely related compound. [] These complexes can be further modified to obtain enantiomerically pure this compound derivatives. Notably, using a chiral Co(III) complex with (S)-aspartic acid as a starting material allows for the stereoretentive synthesis of the desired enantiomer. [] This approach demonstrates the importance of organometallic chemistry in achieving stereoselective synthesis of biologically relevant molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.